molecular formula C12H22O4 B1593819 Di-sec-butyl succinate CAS No. 626-31-3

Di-sec-butyl succinate

Cat. No.: B1593819
CAS No.: 626-31-3
M. Wt: 230.3 g/mol
InChI Key: PJZURRKQOJYGAU-UHFFFAOYSA-N
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Description

Di-sec-butyl succinate, also known as 1,4-bis(butan-2-yl) butanedioate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from succinic acid and sec-butanol. This compound is characterized by its ester functional groups, which contribute to its chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-sec-butyl succinate can be synthesized through the esterification of succinic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. The esterification process is followed by purification steps, such as distillation, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-sec-butyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and sec-butanol.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Succinic acid and sec-butanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Di-sec-butyl succinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: An ester of succinic acid and ethanol.

    Dimethyl succinate: An ester of succinic acid and methanol.

    Diisopropyl succinate: An ester of succinic acid and isopropanol.

Uniqueness

Di-sec-butyl succinate is unique due to its specific ester groups derived from sec-butanol, which impart distinct chemical and physical properties compared to other succinate esters. Its reactivity and applications may differ based on the steric and electronic effects of the sec-butyl groups.

Properties

IUPAC Name

dibutan-2-yl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZURRKQOJYGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CCC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871796
Record name Di-sec-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-31-3
Record name Succinic acid, di-sec-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-sec-butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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